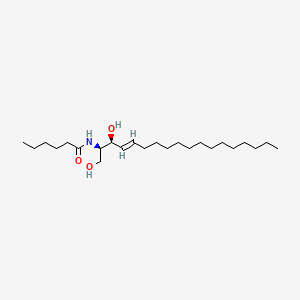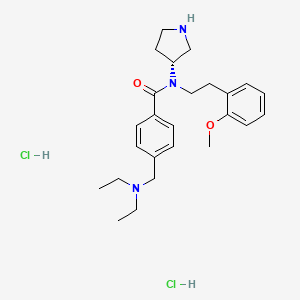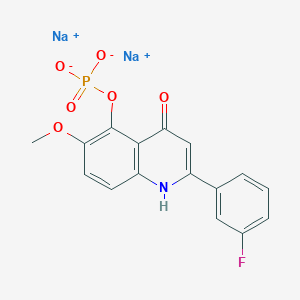
Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate
Overview
Description
The compound of interest, Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate, is a complex molecule that may be related to various benzamide and pyridine derivatives. These types of compounds have been studied for their potential biological activities and chemical properties. For instance, benzamides have been evaluated for gastrokinetic activity, which affects gastric emptying in animal models . Similarly, benzotriazole derivatives have been synthesized and their chemical transformations have been explored, indicating the versatility of these compounds in chemical synthesis .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps and the use of different substituents to achieve the desired activity. For example, a series of benzamide derivatives were prepared by modifying the N-4 substituent, which included various alkyl and heteroarylmethyl groups, to enhance gastrokinetic activity . In another study, benzotriazole derivatives were synthesized, and methods were developed for further chemical conversions to study their luminescence and complex-forming properties . These examples demonstrate the synthetic strategies that could be applied to the compound .
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the properties of a compound. For instance, two polymorphs of a related benzamide compound were characterized using X-ray powder diffractometry, thermal analysis, and spectroscopy, revealing different physical properties and stabilities . Another study on pyrimidobenzodiazepines showed that despite similar molecular structures, the crystal structures differed significantly, which could influence the compound's behavior .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied to understand their reactivity and potential applications. For example, the synthesis of a benzamide derivative involved the preparation of an intermediate using the CDI method, followed by conversion to an active acid anhydride and subsequent reaction with o-phenylenediamine . Additionally, the synthesis of thiazolopyridine derivatives involved interactions with different arylidinemalononitrile derivatives, showcasing the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to determine their potential applications. The thermal stability of polymorphs of a benzamide derivative was assessed using thermal analysis, indicating that one form was more thermodynamically stable than the other . The different crystal structures of pyrimidobenzodiazepines, despite similar molecular structures, suggest that small changes in molecular conformation can lead to significant differences in physical properties .
Scientific Research Applications
Antibacterial Applications
Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate and its analogues have been researched for their antibacterial properties. Egawa et al. (1984) synthesized various compounds with similar structural features and found that some were more active than enoxacin, a known antibacterial agent, indicating their potential in antibacterial applications (Egawa et al., 1984).
Environmental and Agricultural Herbicide Use
This compound has also been studied for its use as an herbicide in aquatic environments. Mudge et al. (2021) evaluated the effects of this herbicide on Eurasian watermilfoil and other submersed species, finding it effective in controlling these aquatic plants (Mudge et al., 2021). Additionally, Miller and Norsworthy (2018) researched its spectrum of control and compatibility with other herbicides in rice cultivation, highlighting its potential in agricultural contexts (Miller & Norsworthy, 2018).
Synthesis of Complex Molecules
The synthesis of complex molecules containing this compound or its derivatives has been a focus of chemical research. Hirokawa et al. (2000) described an efficient synthesis method for a derivative of this compound, demonstrating its utility in creating complex chemical structures (Hirokawa et al., 2000).
Evaluation in Other Scientific Studies
The compound and its derivatives have been evaluated in various other scientific studies for their properties and potential applications. For instance, research by Bisaillon et al. (1993) on carboxylation-dehydroxylation of phenolic compounds under methanogenic conditions mentioned compounds with similar structural characteristics (Bisaillon et al., 1993).
Mechanism of Action
Target of Action
The primary target of this compound, also known as florpyrauxifen-benzyl , is aquatic plants . It is particularly effective against invasive species such as Eurasian watermilfoil (Myriophyllum spicatum), hybrid watermilfoil (M. spicatum x sibiricum), and yellow floating heart (Nymphoides peltata) .
Mode of Action
Florpyrauxifen-benzyl is a systemic herbicide, meaning it moves throughout the plant tissue . It belongs to a new class of synthetic auxins, the arylpicolinates . The herbicide mimics the plant growth hormone auxin, causing excessive elongation of plant cells, which ultimately leads to the death of the plant .
Biochemical Pathways
The compound affects the auxin pathway in plants . Auxin is a key hormone that regulates plant growth and development. By mimicking auxin, florpyrauxifen-benzyl disrupts normal plant growth patterns, leading to atypical growth such as larger, twisted leaves, and stem elongation .
Pharmacokinetics
The pharmacokinetics of florpyrauxifen-benzyl in aquatic environments are characterized by a relatively short contact exposure time (CET) requirements, typically 12 to 24 hours . This short CET may be advantageous for localized treatments of submerged aquatic plants .
Result of Action
The result of florpyrauxifen-benzyl’s action is the death of the target plants . Initial symptoms will be displayed within hours to a few days after treatment, with plant death and decomposition occurring over 2 – 3 weeks .
Action Environment
The action, efficacy, and stability of florpyrauxifen-benzyl can be influenced by environmental factors . For instance, mature plants may require a higher concentration of herbicide and a longer contact time compared to smaller, less established plants . Additionally, repeated use of herbicides with the same mode of action can lead to herbicide-resistant plants, even in aquatic environments .
Safety and Hazards
The compound is labeled with the GHS09 pictogram, indicating it is hazardous to the aquatic environment . The hazard statements include H410, which means it is very toxic to aquatic life with long-lasting effects . Precautionary statements include P273, P391, and P501, which advise avoiding release to the environment, collecting spillage, and disposing of contents/container in accordance with local regulations .
properties
IUPAC Name |
benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F2N2O3/c1-28-19-12(21)8-7-11(14(19)23)17-15(24)16(25)13(22)18(26-17)20(27)29-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZCDFOXYNRBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)OCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894941 | |
| Record name | Florpyrauxifen-benzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1390661-72-9 | |
| Record name | Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390661-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Florpyrauxifen-benzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate; florpyrauxifen-benzyl  | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Florpyrauxifen-benzyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38NVT24JZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026382.png)
![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)
![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)



![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)
![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)

